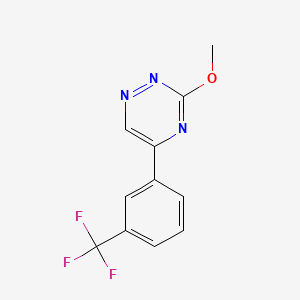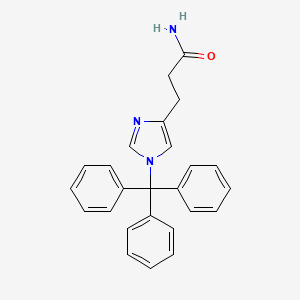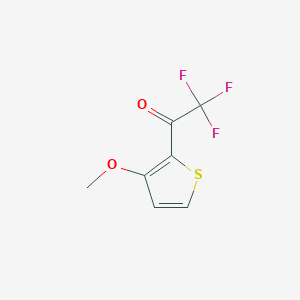
2,2,2-Trifluoro-1-(3-methoxythiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- is a chemical compound with the molecular formula C7H5F3O2S It is characterized by the presence of a trifluoromethyl group and a methoxy-substituted thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- typically involves the reaction of 3-methoxy-2-thiophenecarboxylic acid with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group and thiophene ring contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with a phenyl ring instead of a methoxy-substituted thiophene ring.
Ethanone, 2,2,2-trifluoro-1-(3-thienyl)-: Similar structure but without the methoxy group.
Uniqueness
Ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- is unique due to the presence of both the trifluoromethyl group and the methoxy-substituted thiophene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and specific binding interactions, making it valuable for various applications .
Propiedades
Número CAS |
295788-16-8 |
|---|---|
Fórmula molecular |
C7H5F3O2S |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3-methoxythiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H5F3O2S/c1-12-4-2-3-13-5(4)6(11)7(8,9)10/h2-3H,1H3 |
Clave InChI |
KSMSNHGACFXQRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


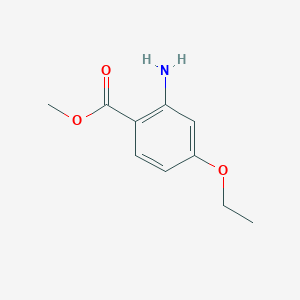
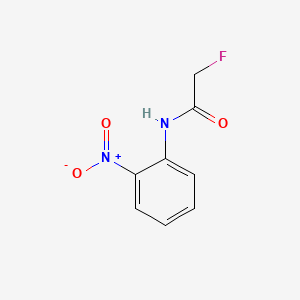
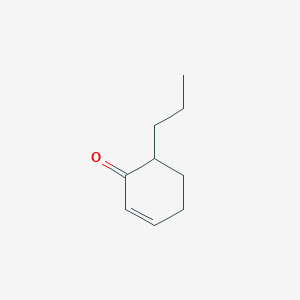
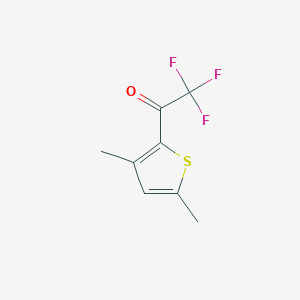
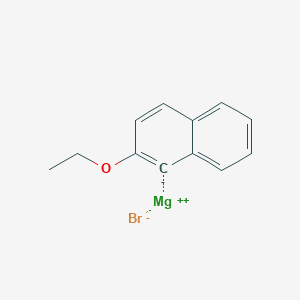
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
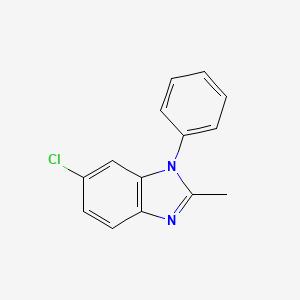
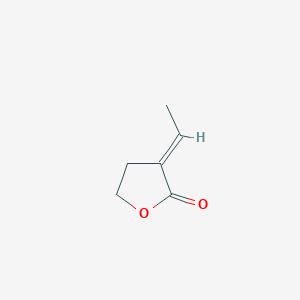
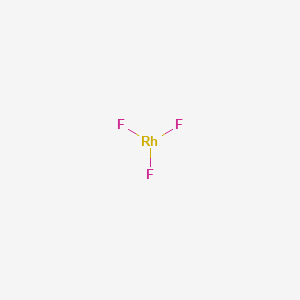
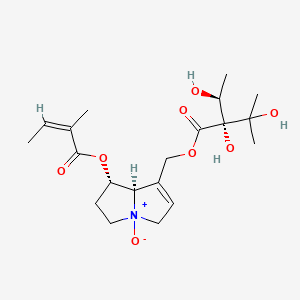
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
